![molecular formula C25H20FN7O B2582347 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920365-47-5](/img/structure/B2582347.png)

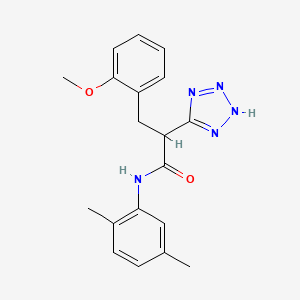

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction sequence . For instance, derivatives of the new ring system benzo pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Wissenschaftliche Forschungsanwendungen

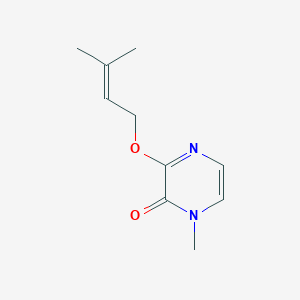

Energetic Materials

Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure have been synthesized and used as energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and good detonation performance . This suggests that our compound, with its similar triazolo[4,5-d]pyrimidine structure, could potentially be used in the development of new energetic materials.

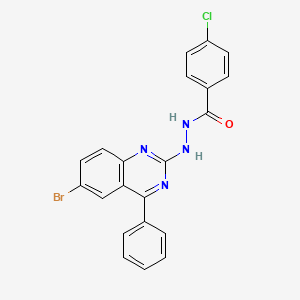

Anticancer Agents

Triazolothiadiazine and its derivatives have shown diverse pharmacological activities, including anticancer properties . Given the structural similarity, our compound could potentially be explored for its anticancer properties.

Antimicrobial Agents

In addition to anticancer properties, triazolothiadiazine and its derivatives have also demonstrated antimicrobial activities . This suggests that our compound could potentially be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Agents

Triazolothiadiazine and its derivatives have shown analgesic and anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new analgesic and anti-inflammatory agents.

Enzyme Inhibitors

Triazolothiadiazine and its derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that our compound could potentially be used in the development of new enzyme inhibitors.

Antitubercular Agents

Triazolothiadiazine and its derivatives have shown antitubercular activities . This suggests that our compound could potentially be used in the development of new antitubercular agents.

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used as a template for designing new LSD1 inhibitors . This suggests that our compound could potentially be used in the development of new LSD1 inhibitors.

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . This suggests that our compound could potentially be used in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases.

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation into its potential biological activities, given the activities observed for similar compounds . For instance, similar compounds have shown inhibitory activity against CDK2, suggesting potential applications in cancer treatment .

Eigenschaften

IUPAC Name |

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN7O/c26-20-7-9-21(10-8-20)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)19-6-5-17-3-1-2-4-18(17)15-19/h1-10,15-16H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJJRWDACZYTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2582267.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2582272.png)

![2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2582277.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2582280.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide](/img/structure/B2582282.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2582286.png)